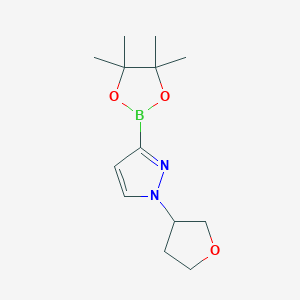
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(Tetrahydrofuran-3-yl)pyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of triisopropyl borate. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions. The boronic ester group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the boronic ester transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Used in the synthesis of biologically active compounds.
4-Pyrazoleboronic Acid Pinacol Ester: Utilized in the preparation of various inhibitors and pharmaceutical intermediates.
Uniqueness: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the tetrahydrofuran ring enhances its solubility and compatibility with various solvents, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H21BN2O3 |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)11-5-7-16(15-11)10-6-8-17-9-10/h5,7,10H,6,8-9H2,1-4H3 |
Clave InChI |
HCWAZERNMZJKPK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


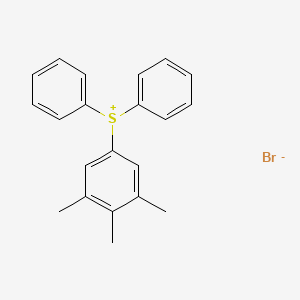
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
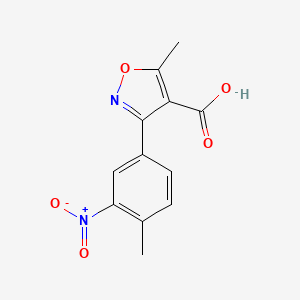
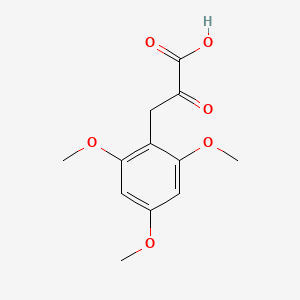
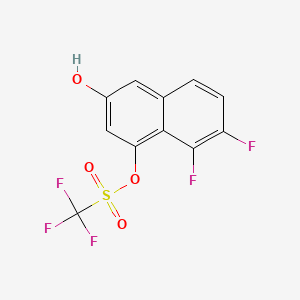
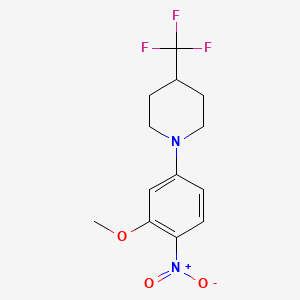

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
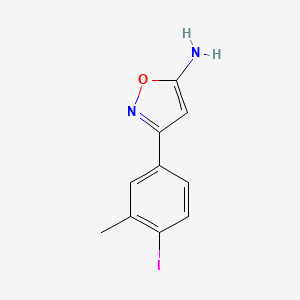
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
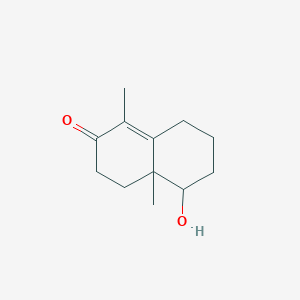

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)

